3-Chloro-4-(thiomorpholin-4-yl)aniline
Overview
Description
3-Chloro-4-(thiomorpholin-4-yl)aniline is a chemical compound with the molecular formula C10H13ClN2S. It has a molecular weight of 228.74 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-(thiomorpholin-4-yl)aniline is 1S/C10H13ClN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-(thiomorpholin-4-yl)aniline is a powder with a melting point of 103-104 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of other chemicals. For instance, it was involved in the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline, indicating its use in complex chemical reactions (Jiao Chun-l, 2014).
- It has also been implicated in the preparation of novel Schiff bases, which shows its potential in creating new chemical entities. These Schiff bases have applications in corrosion inhibition, indicating the compound's utility in industrial applications (D. Daoud et al., 2014).
Biological Activity and Medicinal Chemistry
- Research indicates the synthesis of thiomorpholine derivatives, including variants of 3-Chloro-4-(thiomorpholin-4-yl)aniline, for potential antimicrobial activities. This suggests its role in developing new antimicrobial agents (D. Kardile & N. Kalyane, 2010).
- It is involved in the synthesis of N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline Schiff bases, with studies exploring their antibacterial activities and potential as anticancer agents (S. PradeepP. et al., 2015).
Environmental Applications
- Studies on chloro derivatives of aniline, including 3-chloro-4-(thiomorpholin-4-yl)aniline, have explored their adsorption properties on various adsorbents. This research is crucial for environmental cleanup, particularly in the removal of toxic compounds from wastewater (P. Słomkiewicz et al., 2017).
Miscellaneous Applications
- The compound has been utilized in the preparation of bridged bicyclic thiomorpholines, significant in medicinal chemistry research. Some analogues containing these moieties have entered human clinical trials, indicating its importance in drug development (Daniel P. Walker & D. J. Rogier, 2013).
Safety And Hazards
The safety data sheet for 3-Chloro-4-(thiomorpholin-4-yl)aniline indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and serious eye irritation . It is recommended to use this compound only outdoors or in a well-ventilated area and to wear protective clothing, gloves, and eye/face protection .
properties
IUPAC Name |
3-chloro-4-thiomorpholin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPESAFMKFLZNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(thiomorpholin-4-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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